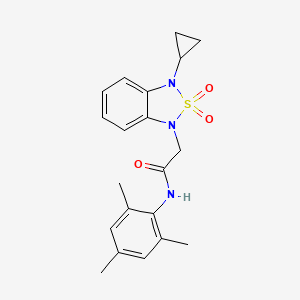

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-13-10-14(2)20(15(3)11-13)21-19(24)12-22-17-6-4-5-7-18(17)23(16-8-9-16)27(22,25)26/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSNHAUBWXFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A benzothiadiazole moiety known for its diverse biological activities.

- A cyclopropyl group which may influence the compound's pharmacokinetics and receptor interactions.

- An acetamide functional group that is often associated with enhanced solubility and bioactivity.

The molecular formula is with a molecular weight of approximately 348.38 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anticancer Activity : The benzothiadiazole derivative has shown potential as an anticancer agent. Compounds with similar structures have been linked to the inhibition of tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties. Benzothiadiazole derivatives are frequently studied for their ability to inhibit inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. This mechanism is critical in drug design, particularly for targeting pathways associated with cancer and inflammation.

Anticancer Studies

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various benzothiadiazole derivatives. Among these, compounds similar to our target compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .

Anti-inflammatory Mechanisms

In another research article focusing on benzothiadiazole derivatives, it was found that certain compounds exhibited notable inhibition of nitric oxide production in macrophages, suggesting a potential mechanism for their anti-inflammatory activity . This aligns with the expected properties of our target compound.

Enzyme Activity

Research has indicated that benzothiadiazole compounds can inhibit various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses . The specific activity of our compound in this regard remains to be elucidated but is a promising area for future investigation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiadiazole derivatives exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer pathways. The benzothiadiazole structure has been associated with anti-inflammatory and anticancer activities, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes . In silico molecular docking studies could provide insights into its mechanism of action as an anti-inflammatory agent.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of benzothiadiazole derivatives. Compounds with similar structures have demonstrated effectiveness against various pathogens. This compound could potentially be evaluated for its antimicrobial efficacy through in vitro studies against bacterial strains .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes, which may include:

- Formation of the Benzothiadiazole Moiety : This step is crucial for establishing the core structure.

- Cyclopropyl Group Introduction : The cyclopropyl group can be introduced through specific reactions involving cyclopropanation techniques.

- Acetamide Functionalization : The final step involves attaching the acetamide group to enhance biological activity.

Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.

Several case studies illuminate the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer proliferation.

- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The benzothiadiazole-dioxo core in the target compound contains two nitrogen atoms and one sulfur, contrasting with the benzothiazole core (one nitrogen, one sulfur) in patent compounds. This difference may influence hydrogen-bonding capacity and electronic distribution .

Substituent Effects: Cyclopropyl vs. In contrast, the trifluoromethyl (CF₃) group in patent compounds is strongly electron-withdrawing, improving membrane permeability but increasing lipophilicity . Trimethylphenyl vs. Methoxyphenyl: The 2,4,6-trimethylphenyl group in the target compound is highly lipophilic and sterically demanding, which may limit solubility but improve target selectivity. Methoxy groups in patent compounds (e.g., 3,4,5-trimethoxyphenyl) are electron-donating, enhancing solubility and π-π stacking interactions .

Acetamide Linker :

- All compounds share an acetamide bridge, but the target compound’s linkage to a bulky trimethylphenyl group may reduce rotational freedom compared to the smaller methoxyphenyl or phenyl groups in patent derivatives .

Implications for Drug Design

- Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism compared to methoxy or trifluoromethyl groups, which are prone to demethylation or defluorination .

- Solubility : The trimethylphenyl group likely reduces aqueous solubility compared to methoxy-substituted analogs, necessitating formulation optimization.

- Target Engagement : The steric bulk of the trimethylphenyl group could enhance selectivity for hydrophobic binding pockets in biological targets, whereas smaller substituents (e.g., CF₃) may favor broader receptor interactions.

Research Findings and Limitations

- Structural Data: No crystallographic data are available for the target compound. Related analogs (e.g., BK82362) suggest a planar benzothiadiazole core with substituents adopting equatorial orientations to minimize steric clash .

- Biological Activity: Limited data exist for the target compound. Patent compounds exhibit activity in unspecified therapeutic areas, likely leveraging their trifluoromethyl and methoxy groups for potency .

- Synthetic Challenges : Introducing the cyclopropyl group requires specialized reagents (e.g., cyclopropanation agents), whereas methoxy and CF₃ groups are more straightforward to install .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step pathways, typically starting with cyclopropane-functionalized benzothiadiazole precursors and coupling to trimethylphenyl acetamide derivatives. Key steps include:

- Nucleophilic substitution or amide bond formation under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .

- Solvent selection (e.g., DMF or THF) to balance solubility and reactivity .

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization strategies include Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading, minimizing trial-and-error approaches .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropyl, benzothiadiazole, and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and sulfonyl (S=O) stretches .

- HPLC : Quantify purity and detect impurities .

Q. How does the compound’s solubility and stability profile influence experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability studies under varying pH (3–10) and temperature (4–40°C) are critical for:

- Pharmacokinetic assays : Use buffered solutions at physiological pH .

- Long-term storage : Lyophilization or storage at -20°C in anhydrous conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological target interactions and pharmacodynamic properties?

- Molecular docking : Simulate binding to targets like kinases or GPCRs using software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with benzothiadiazole sulfonyl groups) .

- QSAR modeling : Correlate structural features (e.g., cyclopropyl lipophilicity) with activity data to guide analog design .

Q. How can contradictory biological activity data across studies be methodologically resolved?

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Statistically aggregate data from multiple sources to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Electronic effects : Electron-withdrawing sulfonyl groups enhance electrophilicity at the benzothiadiazole core, facilitating nucleophilic attacks .

- Steric hindrance : Trimethylphenyl groups may slow reactions at the acetamide nitrogen, requiring catalysts like DMAP .

Q. How can advanced experimental designs improve reproducibility in pharmacological studies?

- Factorial designs : Test combinations of dose, exposure time, and cell passage number to identify critical variables .

- Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .

Q. What strategies are effective in analyzing degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂), followed by LC-MS to identify breakdown products (e.g., hydrolyzed acetamide or cyclopropane ring-opening) .

Methodological Considerations

- Contradiction Analysis : Cross-validate synthetic yields and biological data using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is inconclusive) .

- Reaction Optimization : Employ ICReDD’s computational-experimental feedback loop to accelerate reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.